molecular formula C9H18ClNO3 B1419735 1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 193537-80-3

1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1419735
CAS RN: 193537-80-3
M. Wt: 223.7 g/mol
InChI Key: ZYFWOAPOALIEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 . It is intended for research use only and not for diagnostic or therapeutic use .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO3.ClH/c1-13-7-6-10-4-2-8(3-5-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H . This code provides a unique representation of the molecule’s structure.

Mechanism of Action

The mechanism of action for “1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride” is not specified in the search results. Its mechanism of action would depend on its intended use in research .

Safety and Hazards

This compound is intended for research use only and not for diagnostic or therapeutic use . It’s important to handle it with care, avoid contact with skin and eyes, and avoid inhaling its vapor or dust .

Future Directions

The future directions for “1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride” would depend on the outcomes of the research it is used in. As a piperidine derivative, it could potentially be used in the development of new pharmaceuticals or other chemical products .

properties

IUPAC Name

1-(2-methoxyethyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-13-7-6-10-4-2-8(3-5-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFWOAPOALIEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (200 ml) was added to a suspension of the product of Example 4 Step 1 (20 g, 93 mmol) in water (120 ml). The mixture was heated at 100° C. for 60 hours, cooled to room temperature and the solvent concentrated in vacuo. The residue was azeotroped with toluene (×5) and dried over phosphorus pentoxide. The resulting solid was triturated with diethyl ether and acetone to yield the title compound (14.0 g, 81%); MS (ES−) m/e 186 [M−H]−.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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